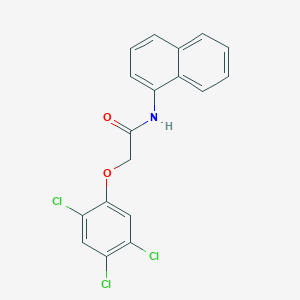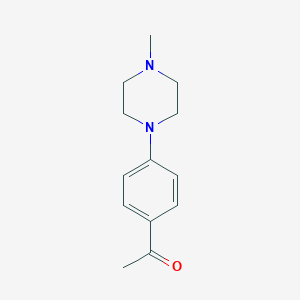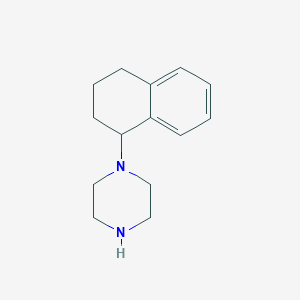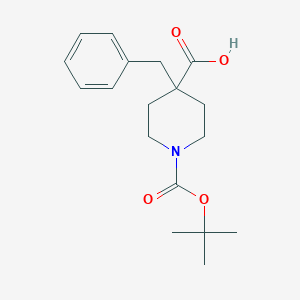
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as NTPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. NTPTA is a synthetic compound that belongs to the family of phenoxyacetamides, which have been found to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to selectively inhibit COX-2, which is induced during the inflammatory response. By inhibiting COX-2, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide inhibits the activity of COX-2, reduces the production of prostaglandins, and inhibits the proliferation of cancer cells. In vivo studies have shown that N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide exhibits anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to have a protective effect against gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
Advantages and Limitations for Lab Experiments
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf life, making it suitable for long-term studies. However, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide also has some limitations. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. It may also have some off-target effects that need to be taken into consideration.
Future Directions
There are several future directions for research on N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide could also be studied as a potential chemopreventive agent for cancer. Finally, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide could be studied as a potential environmental contaminant and its effects on ecosystems and human health.
Synthesis Methods
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with 2,4,5-trichlorophenoxyacetic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis of N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been optimized over the years to improve the efficiency and reduce the cost of production.
Scientific Research Applications
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been studied for its potential applications in various scientific fields, including pharmacology, toxicology, and environmental science. In pharmacology, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have an inhibitory effect on the production of prostaglandins, which are involved in the inflammatory response. In toxicology, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been used as a model compound to study the metabolism and toxicity of phenoxyacetamides. In environmental science, N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide has been studied as a potential environmental contaminant due to its widespread use in agriculture.
properties
CAS RN |
5438-88-0 |
|---|---|
Product Name |
N-(1-naphthyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Molecular Formula |
C18H12Cl3NO2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H12Cl3NO2/c19-13-8-15(21)17(9-14(13)20)24-10-18(23)22-16-7-3-5-11-4-1-2-6-12(11)16/h1-9H,10H2,(H,22,23) |
InChI Key |
ICXNNRSVLFUBFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Other CAS RN |
5438-88-0 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)


![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)





